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Compound of Interest

Compound Name: (2-Aminopyrimidin-4-yl)methanol

Cat. No.: B151054

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Aminopyrimidin-4-
yl)methanol, a heterocyclic building block of significant interest in medicinal chemistry. It
covers the compound's nomenclature, physicochemical properties, synthesis, and its role as a
scaffold in developing novel therapeutics, particularly in oncology.

Compound Identification and Properties

(2-Aminopyrimidin-4-yl)methanol is a substituted pyrimidine characterized by an amino
group at the C2 position and a hydroxymethyl group at the C4 position. This arrangement of
functional groups makes it a versatile synthon for creating more complex molecules with
diverse biological activities.

Table 1: Compound Identifiers
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Identifier Value

IUPAC Name (2-Aminopyrimidin-4-yl)methanol
CAS Number 2164-67-2[1][2][3][4]

Molecular Formula CsH7NsO[1][2]

Molecular Weight 125.13 g/mol [1][2]

SMILES OCC1=NC(N)=NC=C1[2]

MDL Number MFCD01689391[2]

Table 2: Physicochemical Properties

Property Value Source
Physical Form Solid [2]
Purity >98% [1]
Melting Point 145°C [2]
Storage 2-8°C, Inert atmosphere [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 4 [2]
Rotatable Bond Count 1 [2]

Synthesis and Application Workflow

While specific, detailed synthesis protocols for (2-Aminopyrimidin-4-yl)methanol are not
extensively published in readily available literature, a general synthetic pathway can be inferred
from standard heterocyclic chemistry. A plausible approach involves the condensation of a (3-
keto ester or a related 1,3-dielectrophile with guanidine, followed by functional group
manipulations to install the hydroxymethyl group.

The primary value of this compound lies in its application as a versatile building block for
constructing libraries of bioactive molecules for drug discovery.
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Synthetic and Application Workflow.
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Role in Drug Development: Targeting Kinase
Signaling Pathways

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for
its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[5]
This has led to its incorporation into numerous approved and investigational kinase inhibitors
for cancer therapy.[6] Derivatives of (2-Aminopyrimidin-4-yl)methanol are explored as
inhibitors for critical oncogenic kinases such as Polo-like kinase 4 (PLK4) and Epidermal
Growth Factor Receptor (EGFR).

Inhibition of the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression
IS linked to tumorigenesis and poor prognosis in various cancers, including bladder and
colorectal cancer.[7][8] Inhibiting PLK4 disrupts the cell cycle, often leading to G1 arrest and
suppression of cancer cell growth.[7][9] The 2-aminopyrimidine core serves as an effective
scaffold for developing potent and selective PLK4 inhibitors.
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Aminopyrimidine Inhibition of PLK4 Pathway.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target in
cancer therapy.[10] Upon ligand binding, EGFR activates downstream cascades like the Ras-
Raf-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and metastasis.[11]
[12] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR
have shown clinical success. The aminopyrimidine scaffold is a key component in the design of
these TKIs, blocking the aberrant signaling that drives tumor progression.
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Experimental Protocols

While a specific synthesis for (2-Aminopyrimidin-4-yl)methanol is not detailed in the provided
search results, a general experimental protocol for the synthesis of related 2-aminopyrimidine
derivatives can be adapted. The following is a representative procedure based on the
nucleophilic substitution of a dichloropyrimidine precursor, a common strategy in this chemical
space.[5][6]

Protocol: General Synthesis of Substituted 2-Aminopyrimidine Derivatives

» Objective: To synthesize a library of 2-aminopyrimidine derivatives via nucleophilic aromatic
substitution.

o Materials:

o 2-Amino-4,6-dichloropyrimidine (starting material)
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[e]

Various primary or secondary amines (nucleophiles)

o

Triethylamine (TEA) or another non-nucleophilic base

[¢]

Anhydrous solvent (e.g., Chloroform, THF, or solvent-free conditions)

[e]

Silica gel for chromatography

[e]

Standard laboratory glassware and magnetic stirrer

e Procedure:

o To a solution or suspension of 2-amino-4,6-dichloropyrimidine (1 equivalent) in an
appropriate anhydrous solvent (e.g., 10 mL Chloroform), add the desired amine
nucleophile (1 equivalent).[5]

o Add triethylamine (1.3-2 equivalents) to the mixture to act as an acid scavenger.[5]

o Stir the reaction mixture at room temperature or heat to 80-90°C for solvent-free
conditions.[6]

o Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material is consumed (typically 4-12 hours).

o Upon completion, remove volatile components under reduced pressure. If performed
solvent-free, add distilled water to the reaction mixture to precipitate the product.[6]

o Filter the crude product.

o Purify the residue by silica gel column chromatography using an appropriate eluent
system (e.g., hexane/ethyl acetate) to yield the pure substituted 2-aminopyrimidine
derivative.

o Characterize the final product using NMR, Mass Spectrometry, and other relevant
analytical techniques.

Note: This is a generalized protocol. Reaction conditions, stoichiometry, and purification
methods must be optimized for each specific substrate and desired product.
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Conclusion

(2-Aminopyrimidin-4-yl)methanol is a valuable heterocyclic compound that serves as a
foundational element in the synthesis of potent and selective kinase inhibitors for oncological
applications. Its strategic placement of amino and hydroxymethyl groups allows for diverse
chemical modifications, enabling the exploration of structure-activity relationships in drug
discovery campaigns. The proven success of the 2-aminopyrimidine scaffold in targeting key
cancer pathways like PLK4 and EGFR underscores the potential of derivatives from this core
structure in developing next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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